

# 2,3-Dichloro-5-(trifluoromethyl)pyridine chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dichloro-5-(trifluoromethyl)pyridine

Cat. No.: B150209

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An In-depth Technical Guide to **2,3-Dichloro-5-(trifluoromethyl)pyridine**

## Introduction

**2,3-Dichloro-5-(trifluoromethyl)pyridine**, with the CAS registry number 69045-84-7, is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of various agrochemicals and has potential applications in pharmaceuticals.<sup>[1][2]</sup> Its molecular structure, featuring chlorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position, imparts unique reactivity and biological activity to its derivatives.<sup>[1]</sup> This compound is a colorless to light yellow liquid and is a key building block for producing high-efficiency insecticides, fungicides, and herbicides.<sup>[3][4]</sup> The high demand for this intermediate is driven by its role in manufacturing crop-protection products.<sup>[5]</sup>

## Chemical Structure and Properties

The chemical structure of **2,3-dichloro-5-(trifluoromethyl)pyridine** consists of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group. This combination of halogens contributes to its chemical stability and reactivity, making it a versatile precursor in organic synthesis.<sup>[1]</sup>

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	<b>2,3-dichloro-5-(trifluoromethyl)pyridine</b>	[6]
CAS Number	69045-84-7	[6]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> F <sub>3</sub> N	[2][3]
Molecular Weight	215.99 g/mol	[3][7]
Appearance	Colorless to light yellow liquid	[2][8]
Density	1.549 g/mL at 25 °C	[3][7]
Boiling Point	80 °C at 20 mmHg	[3][7]
Melting Point	8-9 °C	[8]
Flash Point	79 °C (closed cup)	[7]
Refractive Index	n <sub>20</sub> /D 1.475	[3][7]
SMILES	<chem>C1=C(C=NC(=C1Cl)Cl)C(F)(F)F</chem>	[6]

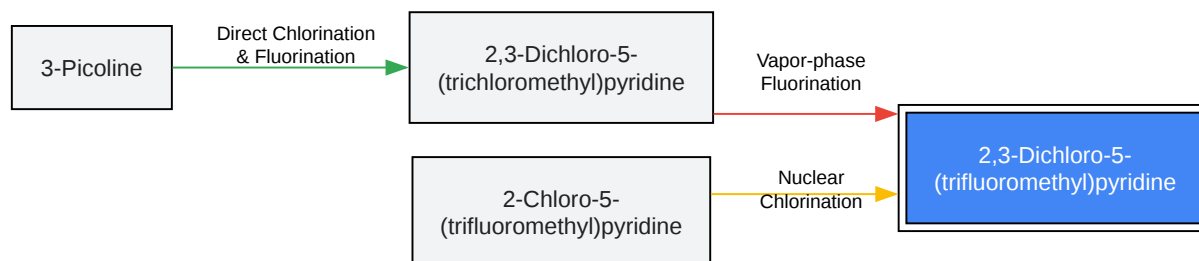
| InChIKey | ABNQGNFVSFKJGI-UHFFFAOYSA-N |[6][7] |

## Synthesis and Experimental Protocols

Several synthetic routes for **2,3-dichloro-5-(trifluoromethyl)pyridine** have been developed, often starting from readily available pyridine derivatives. These methods typically involve chlorination and fluorination steps.

### Synthetic Pathways Overview

The primary methods for synthesizing **2,3-dichloro-5-(trifluoromethyl)pyridine** involve the chlorine/fluorine exchange of a trichloromethylpyridine precursor or the direct chlorination and fluorination of 3-picoline.[5][9]



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Caption: Key synthetic routes to **2,3-dichloro-5-(trifluoromethyl)pyridine**.

## Protocol 1: From 2,3-Dichloro-5-(trichloromethyl)pyridine

This method involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using hydrogen fluoride.

- Reactants: 26.5 g (0.1 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and approximately 20 g of hydrogen fluoride.[3]
- Catalyst: 0.2 g of tungsten hexachloride.[3]
- Procedure:
  - Add the 2,3-dichloro-5-(trichloromethyl)pyridine and tungsten hexachloride to a reactor.[3]
  - Heat the mixture to 170 °C under atmospheric pressure.[3]
  - Slowly introduce hydrogen fluoride gas.[3]
  - Continue the reaction until the product composition remains constant.[3]
  - Cool the reaction solution to room temperature and transfer it to an autoclave.[3]
  - Heat the autoclave to 180 °C and maintain a pressure of 0.2 MPa for 5 hours.[3]

- After cooling, the product is obtained with a purity of 92%.[\[3\]](#)

## Protocol 2: From 2-Chloro-5-(trifluoromethyl)pyridine

This synthesis involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

- Reactants: 363 g of 2-chloro-5-(trifluoromethyl)pyridine and 325 g of ferric chloride.[\[10\]](#)
- Procedure:
  - Combine the 2-chloro-5-(trifluoromethyl)pyridine and ferric chloride.[\[10\]](#)
  - Pass chlorine gas through the mixture while heating to 150-170 °C for 18 hours.[\[10\]](#)
  - Add the reaction system to 1.5 L of hot water.[\[10\]](#)
  - Separate the oil layer, dry it with anhydrous sodium sulfate, and rectify to obtain the final product.[\[10\]](#)

## Protocol 3: From 3-Picoline

This route involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures.

- Starting Material: 3-Picoline.[\[5\]](#)
- Catalyst: Transition metal-based catalysts such as iron fluoride.[\[5\]](#)
- Conditions: High temperature (>300°C).[\[5\]](#)
- Procedure: The reaction proceeds in a fluidized-bed phase where fluorination occurs after the chlorination of the methyl group, followed by nuclear chlorination of the pyridine ring in the empty phase to yield the product.[\[5\]](#) The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[\[5\]](#)

## Applications in Agrochemicals and Drug Development

**2,3-Dichloro-5-(trifluoromethyl)pyridine** is a cornerstone intermediate for a variety of commercial products, particularly in the agrochemical sector. Its derivatives exhibit potent biological activities.

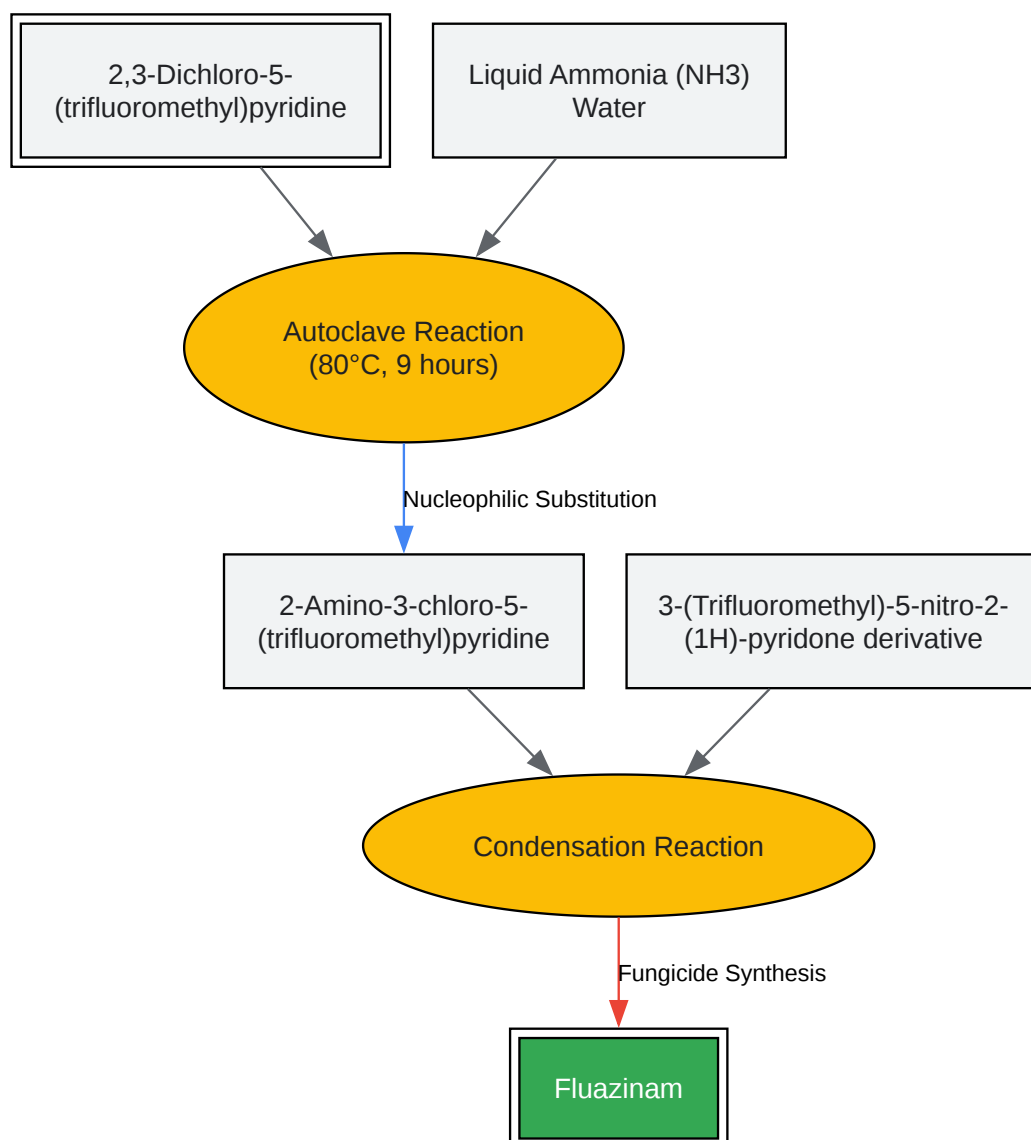
Table 2: Major Applications and Downstream Products

Downstream Product	CAS Number	Application Area	Mechanism of Action
Fluazinam	79622-59-6	Fungicide	Interferes with the biochemistry of respiration.[9]
Chlorfluazuron	71422-67-8	Insecticide	Insect growth regulator; inhibits chitin synthesis in larval stages.[1][4][9]
Fluopicolide	239110-15-7	Fungicide	Intermediate in its synthesis.[11]
Fonicamid	158062-67-0	Insecticide (Aphicide)	Contains a 4-trifluoromethyl-pyridine structure derived from related intermediates.[9]

| 17β-HSD1 Inhibitor | N/A | Drug Development | Used as a reactant in the synthesis of inhibitors for this enzyme.[3] |

## Workflow: From Intermediate to Active Ingredient

The transformation of **2,3-dichloro-5-(trifluoromethyl)pyridine** into valuable agrochemicals highlights its industrial importance. The synthesis of the fungicide Fluazinam serves as a prime example of its utility.



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Caption: Synthesis of Fluazinam from **2,3-dichloro-5-(trifluoromethyl)pyridine**.

## Mechanism of Action of Derivatives

The biological activity of the final products derived from **2,3-dichloro-5-(trifluoromethyl)pyridine** is diverse.

- **Insect Growth Regulation:** Insecticides like Chlorfluazuron, a benzoylurea derivative, function by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[4] This action disrupts the molting process, primarily affecting insects in their larval stages.[1][9]

- Fungicidal Activity: Fluazinam acts as a potent fungicide by interfering with mitochondrial respiration in fungi.[9] The trifluoromethyl-substituted pyridine moiety has been shown to enhance fungicidal activity compared to other derivatives.[9]

## Safety and Handling

**2,3-Dichloro-5-(trifluoromethyl)pyridine** is classified as harmful if swallowed or inhaled and can cause serious eye damage and allergic skin reactions.[6][7] It is also toxic to aquatic life with long-lasting effects.[6] Proper personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[7] It is a combustible liquid and should be stored in a cool, well-ventilated area.[4][7]

## Conclusion

**2,3-Dichloro-5-(trifluoromethyl)pyridine** is a highly valuable and versatile chemical intermediate. Its synthesis has been optimized through various routes, enabling large-scale production for the agrochemical industry.[5] Its unique structure allows for the creation of potent active ingredients like Fluazinam and Chlorfluazuron, which play significant roles in modern crop protection.[1][9] Ongoing research continues to explore the utility of trifluoromethylpyridine derivatives in both agrochemical and pharmaceutical applications, suggesting that the importance of this compound will continue to grow.[5]

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- To cite this document: BenchChem. [2,3-Dichloro-5-(trifluoromethyl)pyridine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150209#2-3-dichloro-5-trifluoromethyl-pyridine-chemical-structure]

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